molecular formula C12H27LiMg B12337577 Tri-N-butyllithium magnesate, 0.7M IN &

Tri-N-butyllithium magnesate, 0.7M IN &

Cat. No.: B12337577
M. Wt: 202.6 g/mol
InChI Key: BRZNWMVATGSOEK-UHFFFAOYSA-N
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Description

Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:

    Solvent: Diethyl ether or hexanes

    Temperature: Room temperature

    Atmosphere: Inert (e.g., nitrogen or argon)

The reaction can be represented as follows:

3C4H9Li+MgC12H27LiMg3 \text{C}_4\text{H}_9\text{Li} + \text{Mg} \rightarrow \text{C}_{12}\text{H}_{27}\text{LiMg} 3C4​H9​Li+Mg→C12​H27​LiMg

Industrial Production Methods

In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles

    Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .

Mechanism of Action

The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .

Comparison with Similar Compounds

Similar Compounds

    Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.

    n-Butyllithium: A commonly used organolithium reagent with similar applications.

    Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.

Uniqueness

Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .

Properties

Molecular Formula

C12H27LiMg

Molecular Weight

202.6 g/mol

IUPAC Name

lithium;magnesium;butane

InChI

InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2

InChI Key

BRZNWMVATGSOEK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2]

Origin of Product

United States

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